Cas no 1210908-22-7 (Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate)

Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate
- 1210908-22-7
- Methyl4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate
-
- インチ: InChI=1S/C15H13F3N2O2/c1-22-14(21)11-4-2-10(3-5-11)9-20-12-6-7-19-13(8-12)15(16,17)18/h2-8H,9H2,1H3,(H,19,20)
- InChIKey: REPXPVFSBCKZMB-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 310.09291215Da
- どういたいしつりょう: 310.09291215Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 51.2Ų
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM152669-1g |
methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate |
1210908-22-7 | 95% | 1g |
$830 | 2023-02-18 | |
Chemenu | CM152669-1g |
methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate |
1210908-22-7 | 95% | 1g |
$830 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760575-1g |
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate |
1210908-22-7 | 98% | 1g |
¥6791.00 | 2024-08-09 | |
Alichem | A029192400-1g |
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate |
1210908-22-7 | 95% | 1g |
$756.84 | 2023-09-04 |
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate 関連文献
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoateに関する追加情報
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate (CAS No. 1210908-22-7): A Comprehensive Overview
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate, identified by its CAS number 1210908-22-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including an amino group and a trifluoromethyl substituent, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.
The structural composition of Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate encompasses a benzoate core appended with a pyridine moiety. The pyridine ring is further substituted with a trifluoromethyl group at the 2-position, enhancing its electronic properties and influencing its interactions with biological targets. The amino group at the 4-position of the pyridine ring provides a site for further derivatization, enabling the creation of diverse analogs for pharmacological studies.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. The benzoate moiety in Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate contributes to its solubility and bioavailability, making it an attractive candidate for drug-like properties. Additionally, the trifluoromethyl group is known to enhance metabolic stability and binding affinity, which are crucial factors in the design of effective pharmaceuticals.
Current research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. Pyridine derivatives, in particular, have shown promise in targeting a wide range of diseases, including cancer, inflammation, and neurological disorders. The compound Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate exemplifies this trend, as it combines the favorable properties of pyridine and benzoate moieties into a single molecular entity.
One of the most compelling aspects of Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate is its potential as a lead compound for further optimization. By leveraging structure-based drug design principles, researchers can modify specific regions of the molecule to improve its pharmacokinetic profile and target specificity. For instance, computational studies have suggested that subtle changes to the amino group or the trifluoromethyl substituent can significantly alter the compound's binding affinity to biological targets.
The synthesis of Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework. These synthetic strategies not only ensure high yield and purity but also allow for the introduction of various functional groups at strategic positions within the molecule.
Evaluation of Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate in preclinical studies has revealed intriguing biological activities. Initial assays have demonstrated potential inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various disease pathways. Further studies are ongoing to elucidate the compound's mechanism of action and to identify its most promising therapeutic applications.
The role of computational chemistry in optimizing Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate cannot be overstated. Molecular modeling techniques provide valuable insights into how the compound interacts with biological targets at the atomic level. These insights are crucial for guiding synthetic modifications aimed at improving potency, selectivity, and pharmacokinetic properties. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and bring new therapeutic agents to market more efficiently.
In conclusion, Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the search for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
1210908-22-7 (Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate) 関連製品
- 2225179-88-2(4-(Cyclopentyl)thiophene-2-boronic acid)
- 1560334-63-5(2-({1,7,7-Trimethylbicyclo2.2.1heptan-2-yl}oxy)benzaldehyde)
- 31661-58-2(Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis-)
- 68239-23-6(4-Chloronitrobenzene-d4)
- 2679936-16-2([(3R)-3-amino-3-(thiophen-2-yl)propyl](methyl)amine)
- 2580254-50-6(5-{[(Benzyloxy)carbonyl]amino}-2-(methylsulfanyl)benzoic acid)
- 2172525-20-9(1-hexyl-9-methyl-1,7-diazaspiro4.5decane)
- 2206265-16-7((2R,6R,8AS)-6-benzyl-2-[(3,5-dimethoxybenzyl)oxy]hexahydro-5,8-indolizinedione)
- 2248901-73-5(N-[3-(2-Propyn-1-ylamino)-2-quinoxalinyl]benzenesulfonamide)
- 2171356-93-5((2R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid)




